molecular formula C13H7BrN4 B2588472 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-25-2

7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2588472
CAS No.: 320417-25-2
M. Wt: 299.131
InChI Key: IWHGPZPAFJWOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-25-2) is a high-value pyrazolo[1,5-a]pyrimidine derivative designed for medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged, rigid, and planar scaffold in medicinal chemistry, known for its strong protein kinase inhibitor (PKI) activity and significant role in targeted cancer therapy . This compound features a 4-bromophenyl substituent at the 7-position and a carbonitrile group at the 3-position, making it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and for optimizing drug-target interactions . Researchers primarily utilize this scaffold to develop and study potent inhibitors targeting critical kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural motifs present in this compound are analogous to those found in known kinase inhibitors such as dinaciclib (CDK inhibitor) and larotrectinib (TRKA inhibitor), highlighting its potential as a key precursor in the design of novel anticancer therapeutics . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHGPZPAFJWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound C7 Substituent C5 Substituent Biological Application Key Findings References
6f (Target) 4-Bromophenyl 2-Anilinyl Dual CDK2/TRKA kinase inhibition Designed for antiproliferative activity; bromine enhances lipophilicity
6e 4-Chlorophenyl 2-Anilinyl Dual CDK2/TRKA kinase inhibition Chlorine offers moderate electronic effects
[18F]5 2-Chlorophenylamino (2-[18F]fluoroethoxy)methyl PET tumor imaging High tumor uptake (2.18 ± 1.02 %ID/g at 5 min) and stability
87 Amino 4-Aroyl Fluorescence imaging Enhanced λmax,abs (336–360 nm) and λmax,em (393–414 nm)
5c 5-Methyl-1-phenyl-1H-pyrazol-4-yl None Hypnotic activity High synthetic yield (92%); structural simplicity

Pharmacokinetic and Physicochemical Properties

  • In contrast, the 18F-labeled derivative [18F]5 (2-chlorophenylamino) exhibits moderate lipophilicity, balancing tumor accumulation and systemic clearance .
  • Optical Properties: Amino-substituted analogs (e.g., 87) show red-shifted absorption/emission maxima compared to aryl-substituted derivatives (e.g., 86), suggesting bromophenyl derivatives may exhibit intermediate fluorescence properties .

Table 2: Comparative Optical and Pharmacokinetic Data

Compound λmax,abs (nm) λmax,em (nm) Tumor Uptake (%ID/g) logP (Predicted)
86 267–296 304–332 N/A ~2.5
87 336–360 393–414 N/A ~1.8
[18F]5 N/A N/A 2.18 ± 1.02 ~2.0

Biological Activity

7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in drug development, particularly focusing on its role as an enzyme inhibitor and its anticancer properties.

This compound exhibits notable biochemical properties, primarily through its interactions with various enzymes and proteins. It has been identified as an inhibitor of specific kinases, which are crucial for signal transduction pathways within cells. The inhibition of these kinases can lead to altered cellular responses, influencing processes such as cell division and survival.

PropertyDescription
Molecular Formula C13H7BrN4
Molecular Weight 299.13 g/mol
Inhibitory Targets Specific kinases involved in cell signaling
Mechanism of Action Inhibition of phosphorylation processes

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. It has been shown to influence the MAPK/ERK signaling pathway, which is vital for regulating cell growth and differentiation. Additionally, this compound has demonstrated potential in inducing apoptosis in cancer cells, making it a candidate for anticancer therapies.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound effectively induced cell cycle arrest and apoptosis in human colon cancer cells. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM .

At the molecular level, the compound's activity is attributed to its ability to bind to specific sites on target enzymes, thereby inhibiting their function. This interaction prevents the phosphorylation of downstream targets, disrupting essential signaling pathways involved in cell proliferation and survival.

Drug Discovery

This compound shows promise as a lead compound in drug discovery efforts aimed at developing new anticancer agents. Its ability to inhibit key signaling pathways makes it a valuable candidate for further investigation into its therapeutic potential against various malignancies.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. For instance:

CompoundAnticancer Activity (IC50)
This compound10 µM
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile15 µM
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile12 µM

Q & A

Q. What are the common synthetic routes for 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

The synthesis typically involves cyclocondensation reactions between aminopyrazoles and electrophilic precursors. A general method includes:

  • Reacting 7-hydrazinylpyrazolo[1,5-a]pyrimidine derivatives with brominated aryl electrophiles (e.g., 4-bromophenylboronic acid) under Suzuki-Miyaura coupling conditions .
  • Using deep eutectic solvents (DES) to improve yield and reduce environmental impact, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Post-functionalization at the C-5 and C-7 positions via nucleophilic substitution or cross-coupling reactions to introduce the 4-bromophenyl group .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments (e.g., distinguishing C-7 bromophenyl protons from C-3 nitrile groups) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C13_{13}H8_8BrN4_4) .
  • X-ray crystallography : Resolves crystal packing and planar geometry of the pyrazolo[1,5-a]pyrimidine core, as seen in related derivatives .

Q. What are the primary biological targets or applications of this compound?

The compound’s purine-mimetic scaffold suggests potential in:

  • Antimicrobial agents : Structural analogs inhibit bacterial MurC enzymes (Gram-positive/-negative strains) and fungal species (e.g., Candida albicans) .
  • Kinase inhibition : Bromophenyl substituents enhance hydrophobic interactions with kinase ATP-binding pockets, as observed in TRK inhibitor studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

  • Solvent selection : Replace traditional DMF with DES (e.g., choline chloride-urea mixtures) to improve reaction efficiency and sustainability .
  • Catalyst tuning : Use Pd(PPh3_3)4_4 for Suzuki couplings, optimizing ligand ratios to reduce side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclocondensation steps, as applied to similar pyrazolo[1,5-a]pyrimidines .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) on MIC values against E. coli and B. subtilis .
  • Molecular docking : Map bromophenyl interactions with kinase domains (e.g., CDK2/CDK7) to explain variance in IC50_{50} values .
  • Metabolic stability assays : Assess cytochrome P450 interactions to differentiate true activity from artifactually inflated in vitro data .

Q. How is this compound adapted for use in positron emission tomography (PET) imaging?

  • Radiolabeling : Introduce 18^{18}F at the C-5 position via nucleophilic substitution of tosyl precursors (e.g., 5-(tosyloxymethyl) derivatives) .
  • Biodistribution studies : Evaluate tumor uptake in murine models (e.g., S180 sarcoma) using γ-counting, comparing clearance rates with 18^{18}F-FDG .
  • Metabolic stability : Confirm in vitro stability in plasma (>95% intact after 2h) to validate imaging utility .

Methodological Considerations

Q. What computational tools predict the photophysical properties of bromophenyl-substituted derivatives?

  • TD-DFT calculations : Simulate UV-vis absorption spectra (e.g., λmax_{max} shifts from 350 nm to 420 nm with electron-donating substituents) .
  • Solvatochromism studies : Correlate emission spectra with solvent polarity to assess fluorophore potential .

Q. How are regioselectivity challenges addressed during functionalization?

  • Directing groups : Install temporary protecting groups (e.g., acetyl at N-1) to favor C-5/C-7 substitution .
  • Cross-coupling optimization : Use Pd(OAc)2_2/XPhos for selective arylations, minimizing competing C-3 nitrile reactions .

Q. What in vitro assays quantify enzymatic inhibition potency?

  • Kinase assays : Measure ATPase activity via ADP-Glo™ kits (e.g., IC50_{50} of 0.8 µM against CDK2) .
  • Microbroth dilution : Determine MIC values (e.g., 4 µg/mL against E. coli) using standardized CLSI protocols .

Data Interpretation and Validation

Q. How are spectral data discrepancies between synthetic batches resolved?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., C-7 bromophenyl vs. C-5 methyl protons) .
  • Elemental analysis : Verify stoichiometry (e.g., C: 62.77%, H: 4.01%, N: 24.40% for C13_{13}H8_8BrN4_4) to confirm purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.